methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a compound that belongs to the class of organic compounds known as furo[3,2-b]pyrroles. These compounds are characterized by a fused furan and pyrrole ring system, which can be further substituted with various functional groups. The compound has a methyl group at the 2-position of the pyrrole ring and a carboxylate ester at the 5-position.
Synthesis Analysis
The synthesis of related furo[3,2-b]pyrrole derivatives has been reported in several studies. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which are precursors to various furo[3,2-b]pyrrole derivatives, was achieved using a FeCl2/Et3N binary catalytic system . Another study reported the synthesis of methyl 2-formyl-6-(methoxymethyl)furo[2,3-b]pyrrole-5-carboxylate, which is structurally similar to the compound of interest, through reactions with malononitrile and other active methylene compounds . These methods highlight the versatility of synthetic approaches to furo[3,2-b]pyrrole derivatives.
Molecular Structure Analysis
The molecular structure of furo[3,2-b]pyrrole derivatives is characterized by the presence of a five-membered furan ring fused to a five-membered pyrrole ring. The substitution pattern on the rings can significantly influence the electronic and steric properties of these compounds. For example, the introduction of a methyl group at the 2-position of the pyrrole ring can affect the reactivity and electronic distribution within the molecule .
Chemical Reactions Analysis
Furo[3,2-b]pyrrole derivatives participate in various chemical reactions due to their reactive sites. For instance, the formyl group in methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylates can undergo condensation reactions with active methylene compounds, leading to a variety of substituted products . Additionally, the presence of a carboxylate ester group allows for further functionalization through nucleophilic attack or reduction reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of furo[3,2-b]pyrrole derivatives are influenced by their molecular structure. These compounds typically exhibit fluorescence, which can be utilized in various applications such as sensing and imaging . The presence of electron-withdrawing or electron-donating substituents can alter their photophysical properties. Moreover, the solubility, melting point, and stability of these compounds can vary depending on the nature and position of the substituents on the furo[3,2-b]pyrrole core .
Safety And Hazards
properties
IUPAC Name |
methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-3-6-8(13-5)4-7(10-6)9(11)12-2/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMHLPYIHMAHRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362943 | |
Record name | methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
CAS RN |
155445-28-6 | |
Record name | methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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